![molecular formula C24H20N2O4S B2988431 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-methylbenzoate CAS No. 851092-53-0](/img/structure/B2988431.png)
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-methylbenzoate
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Overview
Description
The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, and two nitrogen atoms . Pyrazolones are often used as building blocks in heterocyclic synthesis and are found in numerous pharmaceutically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazolones are typically synthesized via a reaction of hydrazine derivatives with β-ketoesters . For example, 1-phenyl-3-methyl-5-pyrazolone, a related compound, is synthesized by the reaction of phenyl hydrazine and ethyl acetoacetate .Chemical Reactions Analysis
Pyrazolones can undergo a variety of chemical reactions, including tautomerism . Tautomerism is a form of isomerism where compounds can readily interconvert between structural forms .properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-11-9-10-16-21(17)24(27)30-23-22(31(28,29)20-14-7-4-8-15-20)18(2)25-26(23)19-12-5-3-6-13-19/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVRZPPQOCRMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-methylbenzoate |
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